molecular formula C24H18O B14773445 (2-Benzylphenyl)(naphthalen-2-yl)methanone CAS No. 7424-65-9

(2-Benzylphenyl)(naphthalen-2-yl)methanone

Katalognummer: B14773445
CAS-Nummer: 7424-65-9
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: NVWHNYALVTZDHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzylphenyl)(naphthalen-2-yl)methanone is an organic compound with the chemical formula C24H18O It is known for its unique structure, which combines a benzylphenyl group with a naphthalenyl group through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylphenyl)(naphthalen-2-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzyl chloride and naphthalene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Benzylphenyl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions

    Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., FeCl3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

(2-Benzylphenyl)(naphthalen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Benzylphenyl)(naphthalen-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Phenylphenyl)(naphthalen-2-yl)methanone
  • (2-Benzylphenyl)(phenyl)methanone
  • (2-Benzylphenyl)(naphthalen-1-yl)methanone

Uniqueness

(2-Benzylphenyl)(naphthalen-2-yl)methanone is unique due to its specific combination of benzylphenyl and naphthalenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

7424-65-9

Molekularformel

C24H18O

Molekulargewicht

322.4 g/mol

IUPAC-Name

(2-benzylphenyl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C24H18O/c25-24(22-15-14-19-10-4-5-11-20(19)17-22)23-13-7-6-12-21(23)16-18-8-2-1-3-9-18/h1-15,17H,16H2

InChI-Schlüssel

NVWHNYALVTZDHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.